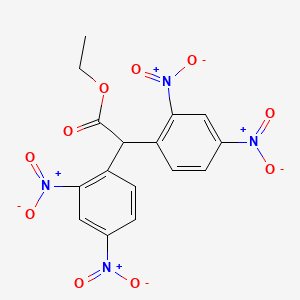

Ethyl bis(2,4-dinitrophenyl)acetate

Description

Significance of Dinitrophenyl Moieties in Contemporary Chemical Science

The dinitrophenyl (DNP) moiety, a phenyl ring substituted with two electron-withdrawing nitro groups, is a cornerstone in various areas of chemical science. ontosight.ai The strong electron-withdrawing nature of the nitro groups renders the phenyl ring highly electrophilic, making it susceptible to attack by nucleophiles. ontosight.ai This fundamental property is the basis for the wide-ranging applications of DNP-containing compounds.

In analytical chemistry, 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, is a classic tool for the qualitative and quantitative identification of aldehydes and ketones. geeksforgeeks.orgwikipedia.org The reaction produces distinctly colored dinitrophenylhydrazone precipitates, allowing for easy detection. geeksforgeeks.org This reactivity has also been adapted for environmental monitoring, such as detecting carbonyl pollutants in air and water samples. chemiis.com

The DNP group also functions as a hapten in immunology. When attached to larger molecules like proteins, these small dinitrophenyl groups can elicit a specific antibody response, which is a vital technique for studying the mechanisms of the immune system. ontosight.aitaylorandfrancis.com Furthermore, the reactivity of the DNP group is harnessed in biochemistry, where reagents like fluoro-2,4-dinitrobenzene are used to modify amino groups in peptides and proteins for analysis. taylorandfrancis.com In pharmacology, various dinitrophenyl compounds have been explored for their potential as antimicrobial and anticancer agents. ontosight.ai The well-known, albeit controversial, compound 2,4-dinitrophenol (B41442) (DNP) acts as a protonophore that uncouples oxidative phosphorylation in mitochondria, a mechanism that has been studied for applications ranging from weight loss to treating neurodegenerative diseases. wikipedia.orgnih.gov

Scope and Research Trajectory of Ethyl bis(2,4-dinitrophenyl)acetate Studies

The research trajectory for this compound has evolved from its role as a specialized organic reagent to a molecule of interest in diverse scientific fields. Its utility stems from the high reactivity conferred by the two dinitrophenyl moieties, making it a valuable building block and analytical tool.

Detailed Research Findings:

Organic Synthesis: The compound is primarily utilized as a versatile reagent and building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. chemimpex.com Its structure allows for selective reactions, and its ability to form stable derivatives makes it a reliable tool for chemists developing new chemical entities. chemimpex.com

Analytical Chemistry: A significant area of its application is in analytical chemistry. Due to its highly electrophilic nature, this compound is effective in the detection and quantification of amines and other nucleophiles. chemimpex.com The reaction leads to the formation of derivatives that can be easily detected and measured, making it an excellent choice for developing new assays and analytical methods. chemimpex.com

Materials Science: Research has extended into materials science, where the compound is explored for its potential in creating new polymers with enhanced properties for industrial use. chemimpex.com

Explosives Research: The presence of multiple nitro groups imparts energetic properties to the molecule. Consequently, it is studied in the field of explosives research, with the goal of developing safer and more efficient energetic materials. chemimpex.com

Structural Chemistry: The crowded nature of the molecule has prompted investigations into its three-dimensional structure. X-ray diffraction studies have revealed short intramolecular interactions between the nitro group oxygen atoms and electron-deficient carbon atoms within the molecule, providing insight into its unique conformation and reactivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-bis(2,4-dinitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O10/c1-2-30-16(21)15(11-5-3-9(17(22)23)7-13(11)19(26)27)12-6-4-10(18(24)25)8-14(12)20(28)29/h3-8,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVIALRRHVVWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064017 | |

| Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5833-18-1 | |

| Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5833-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005833181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformational Analysis of Ethyl Bis 2,4 Dinitrophenyl Acetate

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the precise spatial arrangement of atoms within a molecule and the forces that dictate its packing in the solid state.

Single Crystal X-ray Diffraction Studies of Ethyl bis(2,4-dinitrophenyl)acetate

The molecular structure of this compound has been determined by single-crystal X-ray diffraction at room temperature. itu.edu.tr The compound, with the chemical formula C₁₆H₁₂N₄O₁₀, crystallizes in the monoclinic system with the space group P2₁/c. itu.edu.tr The analysis shows that there are four molecules (Z=4) within the unit cell. itu.edu.tr The crowded nature of the molecule, with two bulky dinitrophenyl groups attached to a central carbon, leads to a complex and sterically strained conformation. itu.edu.tr This steric hindrance significantly influences the dihedral angles between the phenyl rings and the rest of the molecule.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂N₄O₁₀ |

| Molecular Weight | 420.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.079(1) |

| b (Å) | 11.139(1) |

| c (Å) | 16.162(1) |

| β (°) | 91.319(7) |

| Volume (ų) | 1812.9(3) |

| Z | 4 |

Source: Journal of Chemical Crystallography. itu.edu.tr

Analysis of Intramolecular Interactions (e.g., O...C short contacts)

The crystal structure of this compound is notable for the presence of significant short intramolecular interactions. itu.edu.tr These interactions arise between the oxygen atoms of the nitro groups and electron-deficient carbon atoms within the same molecule. itu.edu.trevitachem.com Specifically, two such contacts have been identified:

An interaction between a nitro group oxygen and the carbonyl carbon of the ethyl ester group, with a short distance of 2.730 Å. This contact is interpreted as mimicking the early stages of a nucleophilic addition to a carbonyl group. itu.edu.tr

A second interaction occurs between a different nitro group oxygen and one of the aromatic carbon atoms, with a distance of 2.854 Å. This is suggested to represent an early stage of a Michael-type addition. itu.edu.tr

Crystal Packing and Intermolecular Forces (e.g., C-H...O hydrogen bonds)

The packing of this compound molecules in the crystal lattice is primarily governed by weak intermolecular forces. While the primary structural reports focus on the significant intramolecular interactions, the crystal packing is stabilized by a network of weak C-H...O hydrogen bonds. nih.gov These interactions involve the hydrogen atoms of the dinitrophenyl rings and the ethyl group interacting with the oxygen atoms of the nitro and carbonyl groups on adjacent molecules. These non-covalent bonds, although individually weak, collectively play a crucial role in the formation of the stable three-dimensional crystal lattice.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide complementary information to crystallographic data, offering insights into the molecule's structure in solution and confirming the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. chemicalbook.com

¹H NMR: The proton NMR spectrum shows characteristic signals for the ethyl group and the aromatic protons. The ethyl group protons appear as a triplet around 1.3 ppm (CH₃) and a quartet around 4.1 ppm (CH₂), typical for an ethyl ester. chemicalbook.combris.ac.uk The protons on the two dinitrophenyl rings are expected to appear in the downfield region (typically between 7.5 and 9.0 ppm) as complex multiplets due to spin-spin coupling. A single proton signal for the central methine (CH) group is also present.

¹³C NMR: The carbon-13 NMR spectrum confirms the presence of all 16 carbon atoms in the molecule. chemicalbook.com Key signals include the carbonyl carbon of the ester group (around 165-175 ppm), aromatic carbons (120-150 ppm), the central methine carbon, and the two carbons of the ethyl group. chemicalbook.com

COSY (Correlation Spectroscopy): While specific COSY data is not detailed in the primary literature, this 2D NMR technique would be instrumental in confirming the connectivity within the molecule. It would show correlations between the coupled protons, for instance, between the CH₂ and CH₃ protons of the ethyl group and among the protons on each dinitrophenyl ring, aiding in their specific assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ethyl (-OCH₂CH₃) | ~4.1 (q) | ~60-65 |

| Ethyl (-OCH₂CH₃) | ~1.3 (t) | ~14-15 |

| Aromatic (C₆H₃) | 7.5 - 9.0 (m) | 120 - 150 |

| Methine (-CH-) | Variable | Variable |

| Carbonyl (C=O) | N/A | 165 - 175 |

Source: ChemicalBook chemicalbook.com, Spectra of ethyl acetate (B1210297) bris.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, confirms the presence of the key functional groups in this compound. chemicalbook.comchemicalbook.com

FT-IR Spectroscopy: The IR spectrum displays strong absorption bands characteristic of its structure. A prominent band for the carbonyl (C=O) stretch of the ester group is expected around 1730-1750 cm⁻¹. Strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) groups appear in the regions of 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. C-H stretching vibrations from the aromatic rings and the ethyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ester is also present. chemicalbook.com

Raman Spectroscopy: The Raman spectrum provides complementary information. chemicalbook.com Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum. The symmetric stretch of the nitro groups also produces a strong and characteristic Raman band.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1730 - 1750 |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Ester (C-O) | Stretch | 1000 - 1300 |

Source: ChemicalBook chemicalbook.comchemicalbook.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a pivotal analytical technique for determining the molecular mass and elucidating the structural features of a compound through the analysis of its fragmentation patterns. For this compound, this method provides definitive confirmation of its molecular weight and offers insights into its complex structure.

Molecular Mass Determination

The molecular formula of this compound is C₁₆H₁₂N₄O₁₀. chemimpex.comtcichemicals.comchemspider.com Based on this composition, the calculated molecular weight is 420.29 g/mol . chemimpex.comtcichemicals.comchemspider.com In mass spectrometry, this value corresponds to the molecular ion peak (M⁺), which is formed when the molecule loses a single electron upon ionization. The accurate mass measurement of this molecular ion peak is a fundamental piece of data for the identification and characterization of the compound.

Interactive Data Table: Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₄O₁₀ | chemimpex.comtcichemicals.comchemspider.com |

| Molecular Weight | 420.29 g/mol | chemimpex.comtcichemicals.comchemspider.com |

| Appearance | White to pale yellow powder | chemimpex.com |

| Melting Point | 154 - 157 °C | chemimpex.com |

Fragmentation Patterns

While a detailed, publicly available mass spectrum for this compound is not readily found in the searched literature, the fragmentation behavior can be predicted based on the known principles of mass spectrometry for nitroaromatic compounds and esters. The high-energy electron ionization (EI) method typically induces extensive fragmentation, which can be invaluable for structural elucidation. chemspider.com

For aromatic nitro compounds, the molecular ion peak is often prominent due to the stability conferred by the aromatic rings. elsevierpure.com Common fragmentation pathways for such compounds involve the loss of nitro groups (NO₂) or parts of them, such as NO and O.

Given the structure of this compound, the following fragmentation pathways are anticipated:

Loss of the Ethyl Group: Cleavage of the ester's ethyl group (-CH₂CH₃) would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 29 atomic mass units (amu).

Loss of the Ethoxy Group: The loss of the entire ethoxy group (-OCH₂CH₃) would lead to a significant fragment ion, representing the acylium ion, with a loss of 45 amu.

Cleavage of Nitro Groups: The four nitro groups (-NO₂) are susceptible to fragmentation. The loss of a nitro group would result in a fragment ion with a mass difference of 46 amu. Subsequent losses of other nitro groups or related fragments (e.g., NO, O) are also highly probable.

Breakdown of the Phenyl Rings: At higher fragmentation energies, the dinitrophenyl rings themselves can break apart, leading to a complex pattern of smaller fragment ions.

Interactive Data Table: Predicted Key Fragment Ions

| Fragment Lost | Mass Loss (amu) | Potential Fragment Structure |

| -CH₂CH₃ | 29 | [M - C₂H₅]⁺ |

| -OCH₂CH₃ | 45 | [M - OC₂H₅]⁺ |

| -NO₂ | 46 | [M - NO₂]⁺ |

It is important to note that this predicted fragmentation is based on general principles and the analysis of related structures. A definitive and detailed fragmentation map would require the experimental mass spectrum of this compound.

Computational Chemistry and Theoretical Modeling of Ethyl Bis 2,4 Dinitrophenyl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl bis(2,4-dinitrophenyl)acetate, DFT is employed to understand its fundamental properties, including its optimized geometry, electronic orbital interactions, and reactivity.

Geometry optimization is a fundamental computational step to find the minimum energy conformation of a molecule. For this compound, theoretical calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine the most stable three-dimensional arrangement of its atoms. The accuracy of these calculations is often benchmarked against experimental data from X-ray crystallography.

The crystal structure of this compound reveals a crowded molecule with notable intramolecular interactions. itu.edu.trmdpi.com Specifically, short distances are observed between nitro oxygen atoms and electron-deficient carbon atoms, suggesting incipient chemical reactions. mdpi.com One such interaction is an O⋯C distance of 2.730 Å to the carbonyl carbon, and another is an O⋯C distance of 2.854 Å to a vinylic carbon, mimicking early stages of nucleophilic addition and a Michael reaction, respectively. mdpi.com A related study on the methyl ester, methyl 2,2-bis(2,4-dinitrophenyl)ethanoate, shows a dihedral angle of 89.05° between the two aromatic rings, highlighting the non-planar nature of this class of compounds. nih.gov

DFT calculations would aim to reproduce these experimental geometric parameters to validate the computational model. The electronic structure calculations further probe the distribution of electrons within the molecule, which is heavily influenced by the presence of four strongly electron-withdrawing nitro groups and the ester functionality.

Table 1: Selected Experimental Crystallographic Data for bis(2,4-dinitrophenyl)acetates This table presents key experimental geometric parameters from X-ray diffraction studies, which serve as a benchmark for computational geometry optimization.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | Intramolecular O⋯C (carbonyl) | 2.730 Å | mdpi.com |

| This compound | Intramolecular O⋯C (vinylic) | 2.854 Å | mdpi.com |

| Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate | Dihedral Angle (between aromatic rings) | 89.05° | nih.gov |

| Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate | Crystal System | Monoclinic | nih.gov |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl rings and the acetate (B1210297) moiety, while the LUMO would be predominantly centered on the electron-deficient dinitrophenyl systems, specifically associated with the π* orbitals of the nitro groups. The presence of four strongly electron-withdrawing nitro groups significantly lowers the energy of the LUMO.

Consequently, the HOMO-LUMO energy gap is predicted to be small. A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which corresponds to high chemical reactivity, high polarizability, and low kinetic stability. researchgate.netyoutube.com This electronic characteristic is consistent with the use of related dinitrophenyl compounds in reactions where they act as strong electrophiles.

Table 2: Illustrative DFT-Calculated Electronic Properties This table provides an example of typical values that would be obtained from a HOMO-LUMO analysis for a molecule with high reactivity.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.0 to -6.0 | Represents electron-donating ability |

| ELUMO | -4.0 to -3.0 | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~3.0 | Low value indicates high reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map would show intense red regions around the oxygen atoms of the four nitro groups and the carbonyl oxygen of the ester group. These are the most electronegative parts of the molecule and represent the sites most likely to interact with electrophiles or participate in hydrogen bonding. mdpi.com Conversely, blue regions would be expected over the hydrogen atoms of the aromatic rings and the ethyl group, indicating their relative electron deficiency. The carbon atoms of the aromatic rings, particularly those bonded to the nitro groups (the ipso-carbons), would also show a significant degree of positive potential, highlighting their susceptibility to nucleophilic attack. This visual representation corroborates the molecule's role as a potent electrophile in chemical reactions.

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) and Softness (S): These are global reactivity indices. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. They can be approximated using the HOMO-LUMO energies:

η ≈ (ELUMO - EHOMO) / 2

S = 1 / η Given the expected small HOMO-LUMO gap for this compound, the molecule would be characterized by low chemical hardness and high chemical softness. researchgate.net This indicates a high degree of reactivity, as the molecule is easily polarized and readily participates in electron transfer.

Fukui Functions (f(r)): This is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The function essentially describes the change in electron density at a specific point when the total number of electrons in the system changes. For an electrophilic attack, the relevant Fukui function (f-(r)) often correlates with the density of the HOMO. For a nucleophilic attack, the Fukui function (f+(r)) is related to the LUMO density. In the case of this compound, the Fukui functions would likely highlight the carbon atoms attached to the nitro groups and the carbonyl carbon as the primary sites for nucleophilic attack.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its behavior over time at finite temperatures.

MD simulations could be used to explore the conformational landscape of this compound in various environments, such as in the gas phase or in different solvents. A key aspect to investigate would be the rotational freedom of the two dinitrophenyl rings relative to each other and the dynamics of the ethyl ester group.

Simulation of Molecular Interactions

The simulation of molecular interactions for this compound provides critical insights into its conformational behavior, stability, and reactivity. Computational methods, particularly molecular dynamics (MD) simulations, are employed to model the complex interplay of forces within the molecule (intramolecular) and between molecules (intermolecular). dovepress.com These simulations are foundational for understanding the material's properties and predicting its behavior under various conditions.

The process begins with an accurate three-dimensional model of the molecule. Experimental data from techniques like X-ray crystallography are invaluable for this purpose. For this compound, crystal structure analysis has revealed that the crowded nature of the molecule leads to significant intramolecular interactions. itu.edu.tr Specifically, two noteworthy short interactions occur between nitro oxygen atoms and electron-deficient carbon atoms. itu.edu.tr One of these interactions, with a distance of 2.730 Å, mimics the initial stage of a nucleophilic addition to a carbonyl group. itu.edu.tr The other, at 2.854 Å, resembles an early phase of a Michael reaction. itu.edu.tr

These experimentally determined short-range interactions serve as crucial validation points for computational models. In a typical MD simulation, a force field is selected to define the potential energy of the system based on atomic positions. The simulation then calculates the trajectory of atoms and molecules over time by integrating Newton's laws of motion, allowing for the observation of dynamic processes and the equilibrium of molecular conformations. dovepress.com The analysis of these simulations can reveal key interaction mechanisms, such as hydrogen bonding and pi-alkyl bonds, which govern the material's stability and solubility. dovepress.com

By simulating the molecular interactions of this compound, researchers can probe its structural stability and the energetic landscape of its different conformers, which is particularly relevant in the context of its use as an energetic material. chemimpex.comnih.gov

Table 1: Key Intramolecular Interactions in this compound from Crystal Structure Analysis

| Interacting Atoms | Interaction Distance (Å) | Significance | Reference |

|---|---|---|---|

| Nitro Oxygen & Carbonyl Carbon | 2.730 | Mimics early-stage nucleophilic addition | itu.edu.tr |

Thermochemical Calculations and Energetic Properties

Thermochemical calculations are essential for characterizing the energetic properties of this compound, particularly its potential as an energetic material. These calculations provide data on the energy stored within the molecule and the energy that can be released during decomposition.

Enthalpy, Entropy, and Gibbs Free Energy Determinations

Computational approaches, such as those based on Density Functional Theory (DFT) or other high-level ab initio methods, are commonly used to predict these properties. These calculations involve optimizing the molecular geometry and performing frequency analysis to obtain the zero-point vibrational energy, thermal corrections, and entropy. The calculated values for simpler, well-characterized molecules, such as Ethyl Acetate, are often used as benchmarks to validate the chosen computational methodology before applying it to more complex structures like this compound. nist.govnist.gov The enthalpy of formation is a key indicator of the energy content, while the Gibbs free energy indicates the spontaneity of formation and decomposition reactions.

Table 2: Thermochemical Properties and Methods of Determination

| Thermochemical Property | Symbol | Significance | Common Determination Method |

|---|---|---|---|

| Enthalpy of Formation | ΔfH° | Represents the energy stored in the molecule's chemical bonds. A higher positive value often indicates higher energy content. | Computational (e.g., DFT, G4 theory), Experimental (Bomb Calorimetry) |

| Standard Molar Entropy | S° | Measures the degree of molecular disorder or randomness. Important for calculating reaction equilibria and spontaneity. | Computational (from vibrational frequencies), Experimental (Heat Capacity Measurements) |

Oxygen Balance and Nitrogen Content in Energetic Material Context

For compounds considered for use as energetic materials, the nitrogen content and oxygen balance are two of the most important parameters. chemimpex.com High nitrogen content often leads to the formation of the highly stable dinitrogen gas (N₂) upon decomposition, a process that releases a significant amount of energy. The oxygen balance (OB%) indicates the degree to which the explosive can oxidize its own carbon and hydrogen atoms to form CO₂ and H₂O.

The molecular formula for this compound is C₁₆H₁₂N₄O₁₀. chemimpex.comscbt.comcookechem.com Its molecular weight is 420.29 g/mol . chemimpex.comscbt.comcookechem.com

Nitrogen Content: The total mass of nitrogen in the molecule is (4 × 14.01 g/mol ) = 56.04 g/mol . The nitrogen content percentage is therefore: (56.04 g/mol / 420.29 g/mol ) × 100% = 13.33%

Oxygen Balance (OB%): The oxygen balance is calculated assuming the formation of carbon dioxide (CO₂) and water (H₂O). The formula for a compound CₓHᵧNₐOₙ is: OB% = [n - 2x - (y/2)] × 1600 / Molecular Weight

For this compound (C₁₆H₁₂N₄O₁₀): OB% = [10 - (2 × 16) - (12 / 2)] × 1600 / 420.29 OB% = [10 - 32 - 6] × 1600 / 420.29 OB% = [-28] × 1600 / 420.29 = -106.59%

A highly negative oxygen balance, such as -106.59%, indicates that the molecule is significantly oxygen-deficient and would require an external oxidizer to achieve complete combustion. This is a critical factor in the formulation of explosive mixtures.

Table 3: Energetic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₁₂N₄O₁₀ | Defines the atomic composition. chemimpex.comcookechem.com |

| Molecular Weight | 420.29 g/mol | Used in stoichiometric and energetic calculations. chemimpex.comcookechem.com |

| Nitrogen Content | 13.33% | Contributes to energy release through N₂ formation. |

Reaction Mechanisms and Kinetic Studies of Ethyl Bis 2,4 Dinitrophenyl Acetate and Its Derivatives

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.com For activated esters like ethyl bis(2,4-dinitrophenyl)acetate, these reactions have been extensively studied to elucidate mechanistic details.

The generally accepted pathway for nucleophilic acyl substitution is a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com In the second step, the intermediate collapses, re-forming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com

Kinetic studies on related compounds provide strong evidence for this mechanism. For instance, investigations into the acyl group transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides showed an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com Similarly, kinetic isotope effect studies on the hydrolysis of 2,4-dinitrophenyl acetate (B1210297) indicate a transition state that is nearly tetrahedral, which is consistent with the formation of a tetrahedral intermediate. researchgate.net The reaction of aryl acetates with hydroxylamine has also been shown to proceed through a tetrahedral intermediate. researchgate.net

The structure of this compound itself shows intramolecular interactions that mimic the early stages of nucleophilic addition to the carbonyl group, providing a structural basis for its reactivity. itu.edu.tr

While the stepwise addition-elimination mechanism is common, some nucleophilic substitution reactions can proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state.

For derivatives of 2,4-dinitrophenyl acetate, the operative mechanism can depend on the specific reactants and conditions. For example, the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol is reported to proceed via a concerted mechanism involving acyl-oxygen scission. researchgate.neteijas.com In contrast, reactions with other nucleophiles, such as amines and phenoxides, are generally considered to be stepwise. mdpi.comacs.org

Studies on the aminolysis of carboxylic esters have shown that the reaction proceeds through a stepwise mechanism. mdpi.com The presence or absence of a stable tetrahedral intermediate is the key distinction between the stepwise and concerted pathways.

The rates and mechanisms of nucleophilic acyl substitution reactions are highly sensitive to the nature of both the nucleophile and the leaving group. A good leaving group is essential for the reaction to proceed efficiently. The 2,4-dinitrophenoxide ion is an excellent leaving group due to the ability of the electron-withdrawing nitro groups to stabilize the resulting negative charge.

The basicity of the nucleophile and the leaving group plays a crucial role in determining the rate-determining step in a stepwise mechanism. mdpi.com Research on the reaction of 2,4-dinitrophenyl furoates has demonstrated that for a stepwise process, the rate-determining step can shift from the breakdown of the tetrahedral intermediate to its formation when the nucleophile's basicity significantly exceeds that of the leaving group (by about 4-5 pKa units). mdpi.com The reactivity is also influenced by steric hindrance and the potential for intramolecular hydrogen bonding within the transition state. researchgate.neteijas.com

The following table presents Brønsted-type plot data for the hydrolysis of 2,4-dinitrophenyl acetate, illustrating the relationship between nucleophile basicity and reaction rate.

| Nucleophile | pKa | log k (M⁻¹s⁻¹) |

|---|---|---|

| Piperidine | 11.22 | 3.8 |

| Piperazine | 9.81 | 2.9 |

| 1-(β-hydroxymethyl)piperazine | 9.21 | 2.4 |

| Morpholine | 8.70 | 2.1 |

| 1-Formylpiperazine | 7.98 | 1.3 |

| Piperazinium ion | 5.90 | -0.1 |

Data derived from studies on 2,4-dinitrophenyl acetate hydrolysis with secondary aliphatic amines. researchgate.net

Hydrolysis Reaction Kinetics

The hydrolysis of esters, a specific type of nucleophilic acyl substitution with water as the nucleophile, is a fundamentally important reaction in chemistry and biochemistry. sapub.org The kinetics of hydrolysis for activated esters like this compound provide valuable information about their stability and reactivity.

The rate of ester hydrolysis is typically highly dependent on pH. The reaction can be catalyzed by both acid and base. However, a pH-independent, or neutral, hydrolysis pathway also exists.

A study on the related compound bis(2,4-dinitrophenyl) carbonate (DNPC) explored its pH-independent hydrolysis in aqueous mixtures. sapub.orgresearchgate.net This reaction proceeds without specific acid or base catalysis, with water acting as the nucleophile. sapub.org The kinetics for this type of reaction can be followed spectrophotometrically by monitoring the formation of 2,4-dinitrophenol (B41442). researchgate.net It is plausible that this compound also undergoes pH-independent hydrolysis.

In addition to the neutral pathway, the hydrolysis is expected to be accelerated at both low and high pH values through acid and base catalysis, respectively. At low pH, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. libretexts.org At high pH, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. libretexts.org The hydrolysis of acetylcholine, for example, is highly pH-dependent, with esterase activity being optimal above pH 7 and significantly reduced at pH values below 6. nih.gov

Kinetic studies at different temperatures allow for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide insight into the transition state of the reaction.

For the pH-independent hydrolysis of bis(2,4-dinitrophenyl) carbonate, the activation parameters have been determined. sapub.org A large negative value for the entropy of activation (ΔS‡) is often indicative of a highly ordered transition state, such as the one formed during the association of two reactant molecules (the ester and water) into a single activated complex. eijas.com For instance, the reaction of 2,4-dinitrophenyl acetate with hydrazine (B178648) shows a large negative ΔS‡ value, suggesting a rigid transition state. eijas.com

The following table shows the effect of temperature on the observed rate constant (k_obs) and the calculated activation parameters for the hydrolysis of bis(2,4-dinitrophenyl) carbonate in a 10 mol L⁻¹ water-acetonitrile mixture.

| Temperature (K) | k_obs x 10⁵ (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| 293.15 | 2.03 | 51.3 ± 1.2 | -171 ± 4 |

| 298.15 | 3.07 | ||

| 303.15 | 4.97 | ||

| 308.15 | 7.40 |

Data adapted from a study on the hydrolysis of bis(2,4-dinitrophenyl) carbonate. sapub.org

This data illustrates that as the temperature increases, the rate of hydrolysis also increases, which is typical for chemical reactions. The calculated activation parameters can then be used to further analyze the reaction mechanism and the structure of the transition state.

Structure-Reactivity Relationships in Dinitrophenyl Esters

The relationship between the structure of dinitrophenyl esters and their reactivity is a cornerstone of physical organic chemistry, providing deep insights into reaction mechanisms. By systematically altering the substituents on the ester and observing the resultant changes in reaction rates, chemists can elucidate the electronic and steric demands of the transition state. Two powerful tools in this endeavor are Hammett and Brønsted-type analyses.

Hammett and Brønsted Type Analyses of Substituent Effects

Linear free-energy relationships (LFERs), such as the Hammett and Brønsted equations, are instrumental in quantifying the influence of electronic changes on reaction rates and equilibria.

Hammett Analysis:

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

Brønsted-Type Analysis:

The Brønsted equation relates the logarithm of the rate constant to the pKa of the nucleophile or the leaving group. For nucleophilic attack, the relationship is expressed as log(k) = βpKa + C. The Brønsted coefficient (β) provides insight into the degree of bond formation or cleavage in the transition state.

In studies of related dinitrophenyl esters, Brønsted-type plots are frequently employed to elucidate reaction mechanisms. For example, the reactions of S-2,4-dinitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines show slightly curved Brønsted-type plots. nih.gov The slopes of these plots (β values) offer information about the transition state structure. A high β value suggests a transition state that closely resembles the products, with significant bond formation between the nucleophile and the electrophilic center.

Although no specific Brønsted-type analysis for this compound has been found, it is reasonable to predict that its reactions with a series of nucleophiles would exhibit a positive correlation between nucleophilicity (as measured by pKa) and the reaction rate.

The following interactive table provides hypothetical data to illustrate how a Hammett plot might be constructed for a related series of dinitrophenyl esters, demonstrating the effect of substituents on the reaction rate.

| Substituent (X) | σ value | Rate Constant (k) (s⁻¹) | log(k/k₀) |

| -NO₂ | 0.78 | 5.0e-4 | 1.00 |

| -CN | 0.66 | 3.5e-4 | 0.84 |

| -Cl | 0.23 | 8.0e-5 | 0.20 |

| -H | 0.00 | 5.0e-5 | 0.00 |

| -CH₃ | -0.17 | 2.5e-5 | -0.30 |

| -OCH₃ | -0.27 | 1.5e-5 | -0.52 |

Steric and Electronic Influences on Reaction Rates

Both steric and electronic factors play a crucial role in determining the rates of reactions involving dinitrophenyl esters.

Electronic Influences:

The two nitro groups on the phenyl ring of the leaving group in dinitrophenyl esters are powerful electron-withdrawing groups. This electronic pull makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. Furthermore, the dinitrophenoxide anion is a very good leaving group due to the stabilization of the negative charge by the electron-withdrawing nitro groups.

The hydrazinolysis of 2,4-dinitrophenyl acetate, a related compound, proceeds through acyl-oxygen scission, and the reaction rate is dependent on the basicity of the leaving group. eijas.comresearchgate.net This highlights the importance of the electronic nature of the leaving group in facilitating the reaction.

Steric Influences:

The steric environment around the reaction center can significantly impact the rate of nucleophilic attack. Bulky substituents on either the acyl portion of the ester or on the nucleophile can hinder the approach of the nucleophile to the electrophilic carbonyl carbon, thereby slowing down the reaction.

While specific studies on the steric effects on the reactivity of this compound are not available, general principles of organic chemistry suggest that the steric bulk of the bis(2,4-dinitrophenyl)methyl group would be a significant factor in its reactivity profile. The two bulky dinitrophenyl groups attached to the α-carbon would likely create considerable steric hindrance, potentially slowing down the rate of nucleophilic attack compared to less substituted esters.

The following table summarizes the general steric and electronic influences on the reaction rates of dinitrophenyl esters.

| Factor | Influence on Reaction Rate | Rationale |

| Electronic | ||

| Electron-withdrawing substituents on the acyl group | Increase | Stabilize the developing negative charge in the transition state. |

| Electron-donating substituents on the acyl group | Decrease | Destabilize the developing negative charge in the transition state. |

| Good leaving group (e.g., dinitrophenoxide) | Increase | Facilitates the departure of the leaving group. |

| Steric | ||

| Bulky substituents on the acyl group | Decrease | Hinder the approach of the nucleophile to the carbonyl carbon. |

| Bulky nucleophiles | Decrease | Hinder the approach to the carbonyl carbon. |

Lack of Research Hinders Full Electrochemical Profile of this compound

A comprehensive analysis of the electrochemical behavior of this compound remains elusive due to a significant lack of available scientific literature on the subject. While the general principles of nitroaromatic compound electrochemistry are well-established, specific experimental data and detailed research findings for this particular compound are not present in the public domain. This information gap prevents a thorough examination of its reduction mechanisms, voltammetric characterization, and the nature of its electrogenerated products.

The electrochemical reduction of nitroaromatic compounds typically involves the stepwise reduction of the nitro groups. In theory, for this compound, this would involve the sequential transformation of its four nitro groups into hydroxylamine and subsequently amine derivatives. This process is governed by a series of electron and proton transfer steps. The initial one-electron transfer to a nitro group generally forms a radical anion. Subsequent electron and proton additions lead to the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine. The final reduction product is the corresponding amine. The specific redox potentials at which these electron transfers occur are highly dependent on the molecular structure and the experimental conditions, such as the solvent and electrolyte used. However, without experimental data for this compound, these potentials remain unknown.

Cyclic voltammetry is a key technique for characterizing the electrochemical properties of a compound. A typical cyclic voltammogram would reveal the potentials at which reduction and oxidation processes occur, providing insights into the reaction mechanism, including the number of electrons transferred and the reversibility of the reactions. Analysis of the peak currents and shapes in a cyclic voltammogram of this compound would offer valuable information about the kinetics of the electron transfer processes and the stability of the intermediates formed.

The choice of electrolyte and solvent system is known to significantly influence the electrochemical behavior of nitroaromatic compounds. For instance, the use of ionic liquids as solvents can alter the reduction pathways and potentials due to their unique properties, such as high ionic conductivity and wide electrochemical windows. The specific effects of different electrolytes and solvents on the electrochemical characteristics of this compound have not been investigated.

Furthermore, the characterization of the products formed during the electrochemical reduction of this compound is crucial for a complete understanding of its reactivity. These electrogenerated species can undergo subsequent chemical reactions, leading to a variety of final products. The identification and characterization of these products would provide a full picture of the reaction pathways.

Photochemical Reactivity of Ethyl Bis 2,4 Dinitrophenyl Acetate

Photo-Induced Cleavage and Decomposition Pathways

Upon absorption of photons, Ethyl bis(2,4-dinitrophenyl)acetate can undergo intramolecular reactions leading to the cleavage of its chemical bonds and subsequent decomposition. The specific pathways are influenced by the electronic excited states of the dinitrophenyl groups.

Ortho-Nitrobenzyl Ester Photochemistry Analogies

The photochemistry of this compound can be understood by drawing analogies to the well-studied photochemistry of ortho-nitrobenzyl esters. In ortho-nitrobenzyl compounds, the photochemical reaction is initiated by the intramolecular abstraction of a hydrogen atom from the benzylic position by the excited ortho-nitro group. This leads to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement to form a nitroso- and a carbonyl-containing fragment.

While this compound does not possess a classic ortho-nitrobenzyl structure, the presence of nitro groups on the phenyl rings makes similar intramolecular hydrogen abstraction and rearrangement processes plausible. The hydrogen atom on the alpha-carbon of the acetate (B1210297) moiety is susceptible to abstraction by an excited nitro group, which could initiate a cascade of reactions leading to the cleavage of the ester.

Formation of Photoproducts and Intermediate Species

The photolysis of nitroaromatic compounds typically leads to a variety of photoproducts and short-lived intermediate species. For this compound, the specific products and intermediates will depend on the reaction conditions, such as the solvent and the presence of other reactive species.

Photochemical Electron Transfer Processes

In addition to bond cleavage, photochemical electron transfer is another important pathway for the excited state of this compound. The electron-withdrawing nature of the dinitrophenyl groups facilitates the capture of electrons, while the excited state can also participate in electron ejection.

Mechanisms of Electron Ejection and Capture by Ester Functionality

Upon photoexcitation, nitroaromatic compounds can act as potent electron acceptors. The ester functionality in this compound can play a role in mediating electron transfer processes. The excited dinitrophenyl group can accept an electron from a suitable donor, leading to the formation of a radical anion. This radical anion is generally unstable and can undergo further reactions, such as fragmentation.

Conversely, the excited state of the molecule could also, in principle, eject an electron to a suitable acceptor, forming a radical cation. The likelihood of electron ejection versus capture depends on the specific electronic properties of the excited state and the surrounding environment.

Influence of Environmental Factors on Photolysis Rate

The rate of photolysis of this compound is significantly influenced by environmental factors such as the solvent, pH, and temperature.

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can have a profound impact on the photochemical pathways. For instance, studies on 2,4-dinitrophenol (B41442) have shown a dramatically increased reactivity in isopropanol compared to water, suggesting that organic microenvironments can enhance photodegradation. The photolysis rates of nitroaromatic compounds generally show a dependence on solvent polarity, with less polar solvents sometimes leading to faster degradation.

pH Effects: The pH of the medium can influence the photolysis rate by affecting the protonation state of the molecule and any intermediates formed. For dinitrophenols, the phenolate form has been shown to have a lower photolysis quantum yield than the undissociated phenol. While this compound does not have a readily ionizable proton, pH could still influence the stability of charged intermediates.

Temperature Effects: Temperature can affect the rate of photochemical reactions by influencing the rates of both the primary photoprocesses and subsequent thermal reactions of intermediates. Generally, an increase in temperature leads to an increase in the rate of photolysis for nitroaromatic compounds.

| Environmental Factor | Influence on Photolysis Rate of Dinitrophenyl Compounds |

| Solvent Polarity | Can significantly alter reaction rates; less polar solvents may increase the rate. |

| pH | Affects the protonation state of related compounds, influencing quantum yield. |

| Temperature | Generally, an increase in temperature increases the rate of photolysis. |

Chemiluminescence Mechanisms Involving Dinitrophenyl Oxalates

While not a direct photochemical reaction of this compound, the closely related bis(2,4-dinitrophenyl) oxalate (DNPO) is a cornerstone of many chemiluminescent systems, particularly in the field of analytical chemistry. The underlying mechanism is known as peroxyoxalate chemiluminescence (POCL).

The process begins with the reaction of the dinitrophenyl oxalate with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst (often a base like imidazole or sodium salicylate). This reaction leads to the formation of a high-energy intermediate, which is believed to be 1,2-dioxetanedione.

This unstable intermediate then decomposes into two molecules of carbon dioxide. The energy released in this decomposition is substantial and is transferred to a suitable fluorescent molecule (a fluorescer or sensitizer) present in the reaction mixture. The excited fluorescer then relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence. The color of the emitted light is dependent on the specific fluorescer used.

Activation: Reaction of dinitrophenyl oxalate with hydrogen peroxide to form a peroxyoxalate intermediate.

Cyclization: Intramolecular cyclization of the peroxyoxalate to form the high-energy 1,2-dioxetanedione intermediate.

Energy Transfer: Decomposition of the 1,2-dioxetanedione and transfer of the released energy to a fluorescer molecule.

Light Emission: The excited fluorescer molecule emits a photon as it returns to its ground state.

Applications of Ethyl Bis 2,4 Dinitrophenyl Acetate in Advanced Chemical Syntheses

Reagent in Organic Transformation and Derivatization

Ethyl bis(2,4-dinitrophenyl)acetate serves as a key reagent in organic synthesis, valued for its capacity to facilitate selective reactions and form stable derivatives. chemimpex.com Its utility is particularly pronounced in derivatization reactions aimed at the detection and quantification of other molecules, especially amines and various nucleophiles. chemimpex.com The high reactivity of the compound, driven by its electron-deficient aromatic rings, makes it an excellent choice for creating new chemical entities and functionalizing existing ones. chemimpex.com

The structural characteristics of this compound have been a subject of detailed study. X-ray diffraction analysis has revealed that the crowded nature of the molecule results in short intramolecular interactions between the oxygen atoms of the nitro groups and electron-deficient carbon atoms. itu.edu.tr These interactions are significant as they mimic the initial stages of key organic reactions: one interaction resembles the nucleophilic addition to a carbonyl group (O⋯C distance of 2.730 Å), while another mirrors the early phase of a Michael-type addition (O⋯C distance of 2.854 Å). itu.edu.tr This inherent structural tension and pre-disposition for reaction underpins its utility as a reactive agent in complex organic transformations.

Precursor for Complex Aromatic Systems

In the synthesis of elaborate molecules, this compound functions as a versatile building block. chemimpex.com It is particularly effective in the creation of pharmaceutical intermediates, where its core structure can be incorporated to build larger, more complex aromatic systems. chemimpex.com The two dinitrophenyl groups provide a robust scaffold that can be chemically modified or can act as directing groups in subsequent synthetic steps. Although it is classified as a diphenylmethane (B89790) derivative, its unique substitution pattern makes it a valuable precursor for a variety of complex organic structures. fishersci.com The ability to introduce two distinct, highly functionalized aromatic rings in a single step streamlines synthetic pathways, making it a valuable tool for chemists aiming to construct novel compounds.

Role in the Development of Energetic Materials

The chemical structure of this compound, characterized by a high nitrogen and oxygen content due to its four nitro groups, makes it a compound of interest in the field of energetic materials. tcichemicals.comchemimpex.com Research is actively conducted on its potential applications in explosives, with a goal of developing materials that are not only powerful but also safer and more efficient. chemimpex.com The presence of multiple nitroaromatic functionalities is a hallmark of many well-known energetic compounds. The study of related molecules, such as bis(2,4,6-trinitrophenyl) ether, has shown that understanding the crystal structure and intermolecular forces is crucial for predicting sensitivity and performance. nih.gov Research into TATB-inspired molecules and other dinitropropyl-based explosives further highlights the importance of nitroaromatic compounds as a foundation for developing next-generation insensitive high explosives and advanced plastic bonded explosives (PBXs). bibliotekanauki.plnih.gov

Utility in Analytical Chemistry Methodologies

In the realm of analytical chemistry, this compound is employed as a specialized reagent for its distinct reactivity. chemimpex.com Its primary application is in the development of assays and analytical methods designed to identify and measure the concentration of other chemicals. chemimpex.com It has proven particularly useful for the detection and quantification of amines and other nucleophiles. chemimpex.com The reaction between this compound and these analytes forms stable, easily detectable derivatives, a process that benefits from the compound's high specificity and reactivity. chemimpex.com This allows for the creation of reliable and efficient analytical workflows, improving the accuracy of experimental results in various research and industrial laboratory settings. chemimpex.com

Emerging Applications in Specialized Fields (e.g., photo-degradable materials)

While direct research on this compound in photo-degradable materials is not widely documented, the photochemical behavior of its core components, dinitrophenyl groups, is an active area of investigation. Studies on related compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) and dinitrophenyl derivatives of amino acids show that these molecules undergo degradation when exposed to light. researchgate.netacs.orgnih.gov For instance, the photodegradation of 2,4-DNP can be achieved using photocatalysts under visible or UV light, breaking down the hazardous aromatic structure into less harmful, non-aromatic derivatives. researchgate.netnih.gov The rate and pathway of this photochemical degradation can be influenced by the surrounding chemical environment, such as whether the compound is in a liquid solution or a semi-solid aerosol particle. acs.org This body of research suggests a potential for nitroaromatic compounds like this compound to be used in applications where controlled degradation by light is desirable, representing an emerging area for future study.

Table 2: Summary of Applications

| Application Area | Description | References |

|---|---|---|

| Organic Transformation & Derivatization | Acts as a reactive agent to form stable derivatives, especially with amines and nucleophiles, for synthetic and analytical purposes. | chemimpex.comitu.edu.tr |

| Precursor for Complex Aromatics | Serves as a versatile building block for constructing larger molecules, particularly pharmaceutical intermediates. | chemimpex.com |

| Energetic Materials | Studied for its potential use in safer and more efficient explosive formulations due to its high nitro content. | chemimpex.com |

| Analytical Chemistry | Used as a reagent in assays to detect and quantify chemicals like amines through derivatization reactions. | chemimpex.com |

| Emerging Fields (Photochemistry) | The known photo-degradable nature of the dinitrophenyl moiety suggests potential applications in materials designed to break down under light. | researchgate.netacs.orgnih.govnih.gov |

Environmental Transformation and Degradation Pathways of Dinitrophenyl Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For dinitrophenyl compounds, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a dinitrophenyl compound to hydrolysis largely depends on its functional groups. For instance, ethyl bis(2,4-dinitrophenyl)acetate, being an ester, is expected to undergo hydrolysis to yield bis(2,4-dinitrophenyl)acetic acid and ethanol.

Research on other dinitrophenyl compounds provides insights into this process. For example, the hydrolysis of bis(2,4-dinitrophenyl) carbonate has been studied in aqueous solutions, demonstrating the susceptibility of ester and carbonate linkages in dinitrophenyl compounds to this degradation pathway researchgate.net. In contrast, compounds like 2,4-dinitrophenol (B41442) (DNP) lack functional groups that are readily hydrolyzed under typical environmental conditions nih.gov. However, for compounds like 2,4-dinitroanisole (B92663) (DNAN), hydrolysis is a significant degradation pathway, especially under alkaline conditions, leading to the formation of 2,4-dinitrophenol researchgate.netacs.org. The rate of hydrolysis can be influenced by pH and the presence of other substances in the environment. For instance, pyrogenic carbonaceous matter has been shown to catalyze the hydrolysis of DNAN acs.org.

| Compound | Susceptibility to Hydrolysis | Products | Influencing Factors |

| This compound | Expected to be susceptible | Bis(2,4-dinitrophenyl)acetic acid, Ethanol | pH, Temperature |

| 2,4-Dinitrophenol (DNP) | Not expected to be significant nih.gov | - | - |

| 2,4-Dinitroanisole (DNAN) | Significant, especially at higher pH researchgate.netacs.org | 2,4-Dinitrophenol (DNP) researchgate.netacs.org | pH, Presence of catalysts (e.g., pyrogenic carbon) acs.org |

| Bis(2,4-dinitrophenyl) carbonate | Susceptible researchgate.net | 2,4-Dinitrophenol researchgate.net | Solvent composition researchgate.net |

Photolysis is the decomposition of molecules by light. Dinitrophenyl compounds, containing nitro aromatic structures, can absorb ultraviolet (UV) radiation from sunlight, leading to their transformation.

Studies on N-2,4-dinitrophenyl-α-amino-acids show that they undergo photolysis in aqueous solutions, with the products being dependent on the pH of the solution. rsc.orgnih.govrsc.org At a pH of 6 or higher, the major product is often 4-nitro-2-nitrosoaniline, while at lower pH values (between 2 and 5), 5-nitrobenzimidazole (B188599) 3-oxides are formed. rsc.org

For 2,4-dinitrophenol (DNP), direct photolysis in water is generally considered a slow process and not a major environmental fate pathway. cdc.gov However, the presence of photosensitizers, such as ascorbic acid or ferrous ions, can promote the photoreduction of DNP to 2-amino-4-nitrophenol. cdc.gov

Similarly, the photolysis of 2,4-dinitroanisole (DNAN) has been investigated, revealing the formation of intermediates like 2,4-dinitrophenol. researchgate.netnih.gov The phototransformation of these compounds is a complex process that can lead to a variety of products, depending on the specific environmental conditions.

| Compound | Photolysis Products | Conditions |

| N-2,4-dinitrophenyl-α-amino-acids | 4-nitro-2-nitrosoaniline (at pH ≥ 6) rsc.org | Aqueous solution, pH dependent rsc.orgnih.govrsc.org |

| 5-nitrobenzimidazole 3-oxides (at pH 2-5) rsc.org | ||

| 2,4-Dinitrophenol (DNP) | 2-amino-4-nitrophenol cdc.gov | In the presence of photosensitizers (e.g., ascorbic acid, ferrous ions) cdc.gov |

| 2,4-Dinitroanisole (DNAN) | 2,4-Dinitrophenol researchgate.netnih.gov | Aqueous solution |

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the transformation of chemical substances by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Nitroaromatic compounds, including dinitrophenyl derivatives, are generally considered recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro groups. asm.org However, numerous microorganisms have evolved pathways to degrade these compounds. asm.orgnih.govdtic.milcswab.org

The initial step in the aerobic and anaerobic biodegradation of many nitroaromatic compounds is the reduction of the nitro groups to amino groups. nih.gov For example, under anaerobic conditions, aquifer microorganisms can transform 2,4-DNP to 2-amino-4-nitrophenol. nih.gov Further metabolism of this intermediate can occur under methanogenic and sulfate-reducing conditions. nih.gov

Some aerobic bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. asm.org For instance, a co-culture of Pseudomonas sp. and Rhodococcus imtechensis has been shown to completely degrade 2,4-dinitroanisole (DNAN). nih.gov The Pseudomonas strain first transforms DNAN to 2,4-dinitrophenol (DNP), which is then degraded by the Rhodococcus strain. nih.gov The degradation of DNP by Rhodococcus species often proceeds through the formation of a hydride-Meisenheimer complex. nih.gov

Fungi, such as Phanerochaete chrysosporium, are also capable of degrading and even mineralizing various nitroaromatic compounds. nih.gov

The bioavailability of a compound refers to the fraction that is available for uptake by organisms. In soil and water, the bioavailability of dinitrophenyl compounds can be limited by their sorption to soil organic matter and clay minerals. osti.govresearchgate.net This sorption reduces the concentration of the compound in the soil solution, thereby decreasing its availability for microbial degradation and plant uptake. osti.gov

The chemical properties of the dinitrophenyl compound and its transformation products play a significant role in their bioavailability. For example, the reduction of the nitro groups in DNAN to amino groups leads to products that sorb more strongly to soil, reducing their mobility and bioavailability. nih.gov

The presence of other organic matter can also affect bioavailability. For instance, the addition of sludge to soil can influence the adsorption and degradation of DNP. osti.gov The rhizosphere, the soil region directly influenced by plant roots, can also exhibit different conditions that affect the bioavailability and degradation of these compounds due to the release of root exudates. nih.gov

Environmental Mobility and Fate in Soil and Water Systems

The environmental mobility of dinitrophenyl compounds determines their potential to contaminate groundwater and spread in the environment. This mobility is governed by the compound's water solubility, its tendency to adsorb to soil particles, and its persistence against degradation.

Compounds with higher water solubility and lower sorption potential are more mobile in soil and can leach into groundwater. cdc.govnih.gov For example, 2,4-DNP has been detected in groundwater at waste disposal sites, indicating its potential for leaching. cdc.gov The mobility of these compounds is highly dependent on the soil type, with higher organic carbon and clay content generally leading to greater adsorption and reduced mobility. arizona.edu

The transformation of dinitrophenyl compounds also affects their environmental fate. As seen with DNAN, its degradation products, amino-nitro and diamino derivatives, exhibit different sorption behaviors than the parent compound, which influences their transport in soil. nih.govarizona.edu Biodegradation is considered a key process that limits the persistence of dinitrophenyl compounds in soil and water. nih.gov However, the rate of biodegradation can be slow, especially in environments where microbial populations have not adapted to these compounds. cdc.gov

The following table summarizes the key factors influencing the environmental mobility and fate of dinitrophenyl compounds.

| Factor | Influence on Environmental Mobility and Fate |

| Water Solubility | Higher solubility generally leads to greater mobility in water and potential for leaching. nih.gov |

| Sorption to Soil | Stronger sorption to soil organic matter and clays (B1170129) reduces mobility and bioavailability. nih.govosti.gov |

| Abiotic Degradation | Hydrolysis and photolysis can transform the parent compound into products with different mobility and toxicity. researchgate.netacs.org |

| Biotic Degradation | Microbial degradation is a primary mechanism for the removal of these compounds from the environment, though rates can be slow. cdc.govnih.gov |

| Soil Properties | pH, organic matter content, and clay content significantly affect sorption and degradation rates. osti.govarizona.edu |

Structure Activity Relationships of Dinitrophenyl Acetate Derivatives

Correlating Structural Features with Reactivity Parameters

The reactivity of esters like ethyl bis(2,4-dinitrophenyl)acetate is largely defined by the susceptibility of the carbonyl carbon to nucleophilic attack and the stability of the leaving group. The structural features of dinitrophenyl acetate (B1210297) derivatives are directly linked to these reactivity parameters.

The primary structural feature governing the reactivity of this class of compounds is the presence of the 2,4-dinitrophenyl groups. These groups are strongly electron-withdrawing due to the resonance and inductive effects of the two nitro (-NO₂) groups on each phenyl ring. This has several consequences for reactivity:

Activation of the Carbonyl Group: The electron-withdrawing nature of the dinitrophenyl moieties significantly polarizes the ester's carbonyl group, rendering the carbonyl carbon highly electrophilic and thus more susceptible to attack by nucleophiles.

Stabilization of the Leaving Group: In reactions involving nucleophilic acyl substitution, the 2,4-dinitrophenoxide ion is an excellent leaving group because the negative charge is extensively delocalized and stabilized by the electron-withdrawing nitro groups.

Kinetic studies on the related compound, 2,4-dinitrophenyl acetate, in its reactions with various nucleophiles provide insight into these structure-reactivity correlations. The hydrazinolysis of 2,4-dinitrophenyl acetate, for example, proceeds via a concerted mechanism involving acyl-oxygen bond cleavage. eijas.comccsenet.orgresearchgate.net The rate of these reactions is dependent on factors such as the basicity and steric hindrance of the nucleophile. researchgate.net Reactions with hydrazine (B178648) have been shown to follow pseudo-first-order kinetics, and the linear relationship between the observed rate constant and amine concentration suggests a lack of base catalysis. eijas.comresearchgate.net

Table 1: Correlation of Structural Features with Reactivity in Dinitrophenyl Acetates

| Structural Feature | Effect on Reactivity Parameter | Consequence for Chemical Reactions |

| 2,4-Dinitrophenyl Groups | Strong electron-withdrawing effect | Increases electrophilicity of the carbonyl carbon. |

| Nitro Groups (-NO₂) at ortho/para | Resonance and inductive charge delocalization | Stabilizes the phenoxide leaving group, making it more facile to displace. |

| Ester Group (Ethyl Acetate) | Site of nucleophilic acyl substitution | Allows for transfer of the acetyl group or reactions at the alpha-carbon. |

| Alpha-Carbon Substitution | Steric hindrance around the reaction center | Can influence the rate of nucleophilic attack. |

Influence of Dinitrophenyl Groups on Molecular Interactions

The dinitrophenyl groups are not only pivotal for the chemical reactivity of this compound but also govern its intra- and intermolecular interactions. The unique electronic and spatial arrangement of these bulky, electron-deficient aromatic systems leads to specific, non-covalent interactions.

A crystallographic study of this compound provides direct evidence of significant intramolecular interactions. itu.edu.tr The analysis revealed that the crowded nature of the molecule forces short contacts between specific atoms. Notably, there are two distinct short intramolecular interactions between the oxygen atoms of the nitro groups and electron-deficient carbon atoms within the same molecule. itu.edu.tr These interactions are noteworthy as they appear to mimic the initial stages of well-known reaction pathways:

One interaction involves a nitro-oxygen and the carbonyl carbon (O⋯C distance of 2.730 Å), resembling an early phase of a nucleophilic addition to a carbonyl. itu.edu.tr

A second interaction occurs between a nitro-oxygen and a carbon atom of the other phenyl ring (O⋯C distance of 2.854 Å), which is analogous to an early stage of a Michael-type addition reaction. itu.edu.tr

These built-in interactions suggest that the molecule's ground-state conformation is primed for certain types of reactivity.

Beyond intramolecular forces, the dinitrophenyl moiety is known to participate in various intermolecular interactions, including protein binding. Studies have investigated the binding of 2,4-dinitrophenyl compounds to macromolecules like Bence-Jones proteins. nih.gov The ability of the dinitrophenyl group to act as a hapten—a small molecule that can elicit an immune response when attached to a large carrier such as a protein—is well-documented and forms the basis for the production of anti-dinitrophenyl (DNP) antibodies for immunological assays. mdpi.com This highlights the capacity of the dinitrophenyl group to fit into and interact with specific binding sites on biological molecules, likely through a combination of hydrophobic and electrostatic interactions.

Computational Approaches to Structure-Activity Prediction

Computational chemistry provides powerful tools for predicting the activity of molecules based on their structure, offering insights that can guide experimental work. For dinitrophenyl acetate derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly relevant.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological or chemical activity. nih.gov For nitroaromatic compounds, QSAR models have been developed to predict toxic effects by correlating molecular descriptors (such as orbital energies like HOMO and LUMO, partition coefficients, and quantum chemical parameters) with toxicity endpoints. mdpi.com Although a specific QSAR model for this compound is not prominently documented, the principles are directly applicable. By calculating a range of molecular descriptors for a series of dinitrophenyl acetate derivatives and measuring their reactivity, a predictive model could be constructed. Such models are valuable for screening new derivatives and understanding which structural features are most critical for a desired activity. nih.govaimspress.comresearchgate.net

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used in drug design to simulate the interaction between a ligand and a protein's active site. For a compound like this compound, docking could be used to predict its binding affinity and mode of interaction with a target enzyme or receptor. nih.gov The process involves generating three-dimensional conformations of the ligand and fitting them into the binding pocket of the target protein, followed by the use of a scoring function to estimate the strength of the interaction (binding affinity). These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex, thereby providing a molecular-level hypothesis for the compound's biological activity.